2-(3,4-二甲基苯基)氮杂环己烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

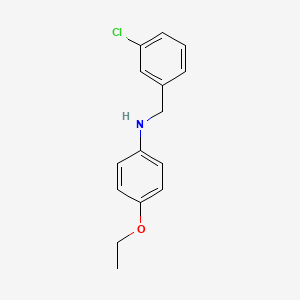

The compound 2-(3,4-Dimethylphenyl)azepane is a chemical structure that is related to the azepane family, which is a class of seven-membered heterocyclic compounds containing a nitrogen atom. Although the specific compound is not directly synthesized or analyzed in the provided papers, the research does cover related azepine compounds and their synthesis, which can offer insights into the properties and reactivity of 2-(3,4-Dimethylphenyl)azepane.

Synthesis Analysis

The synthesis of azepine derivatives is a topic of interest in the field of organic chemistry due to their potential applications. For instance, the paper titled "Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and Its Analogues" describes a high-yielding five-step synthesis starting from 2,4-dimethylaniline, which is structurally related to 2-(3,4-Dimethylphenyl)azepane . This synthesis involves several steps, including N-alkylation, carbamoylation, hydrolysis, activation of the carboxylic acid, and intramolecular cyclization via a Friedel–Crafts reaction . Such a method could potentially be adapted for the synthesis of 2-(3,4-Dimethylphenyl)azepane by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of 2-(3,4-Dimethylphenyl)azepane is not directly reported, the structural studies of related organoboron compounds provide valuable information on the molecular geometry and bonding patterns that could be expected in azepine derivatives. For example, the paper on "Structural studies of organoboron compounds" reports the crystal structure of a related compound, which exhibits unique N–B and O–B distances . These findings can be useful in predicting the molecular geometry and electronic structure of 2-(3,4-Dimethylphenyl)azepane.

Chemical Reactions Analysis

Azepine derivatives are known to undergo various chemical reactions, which can be used to further modify their structure or to understand their reactivity. The paper "Rearrangement reactions of dimethyl 2,7-dimethyl-3H-azepine-3,6-dicarboxylate" discusses base-catalyzed reactions and rearrangements that are relevant to azepine chemistry . These reactions include the formation of different products under the influence of sodium methoxide or mineral acids, which highlights the versatility of azepine compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of azepine derivatives can be inferred from the synthesis and structural studies of related compounds. For example, the synthesis of "2-Aryl-7,7-dimethyl-5,6,7,8-tetrahydrothieno[3,2-c]azepin-4-ones from 5,5-dimethyl-1,3-cyclohexanedione" provides insights into the reactivity of azepine derivatives with diketones . Additionally, the unusual reaction reported in "AN EXTREMELY UNUSUAL REACTION OF 2,3,4-TRIPHENYL-3-AZABICYCLO[3.2.0]HEPTA-1.4-DIENE WITH DIMETHYL ACETYLENEDICARBOXYLATE" demonstrates the potential for azepine derivatives to participate in novel reactions under specific conditions . These studies contribute to a better understanding of the chemical behavior and potential applications of azepine derivatives, including 2-(3,4-Dimethylphenyl)azepane.

科学研究应用

聚合物合成和改性

氮杂环己烷衍生物已被用于合成新型聚合物和改性现有聚合物材料。例如,氮杂环己烷基化合物已参与通过相转移催化聚合合成 α,ω-双(2,6-二甲基苯酚)-聚(2,6-二甲基-1,4-苯撑氧),展示了它们在创建具有特定微观结构和功能的材料中的作用 (Percec 和 Wang,1990 年)。类似地,氮杂环己烷已用于通过氧化偶联共聚制备末端官能化聚合物,突出了它们在生产具有明确末端基团功能的材料中的潜力 (Wei、Challa 和 Reedijk,1991 年)。

抗肿瘤研究

已经探索了氮杂环己烷衍生物作为抗肿瘤(抗癌)剂的潜力,并为此合成了某些化合物。尽管某些噻吩并[2,3-b]氮杂环-4-酮的初步数据并未显示出显着的抗肿瘤活性,但对这些化合物的探索反映了人们对氮杂环己烷结构在潜在治疗应用中的持续兴趣 (Koebel、Needham 和 Blanton,1975 年)。

亚胺糖的合成

氮杂环己烷衍生物也已从 d-甘露糖合成,用于探索其糖苷酶抑制特性。该研究表明氮杂环己烷结构在合成具有潜在生物活性的新型化合物方面具有多功能性,包括对 α-l-岩藻糖苷的弱但选择性抑制,这可能对开发治疗或研究疾病机制产生影响 (Estévez 等人,2010 年)。

新型治疗剂的开发

对药物发现中基于氮杂环己烷的基序的批判性审查强调了它们在广泛治疗应用中的药理学意义。氮杂环己烷衍生物的结构多样性促进了新治疗剂的发现,已有 20 多种 FDA 批准的基于氮杂环己烷的药物用于治疗各种疾病。这篇综述突出了氮杂环己烷结构在药物化学和药物开发中的广泛潜力,涵盖了抗癌、抗菌和抗阿尔茨海默病剂等领域 (Zha 等人,2019 年)。

未来方向

Azepane-based compounds continue to play a significant role due to their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity. New synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .

属性

IUPAC Name |

2-(3,4-dimethylphenyl)azepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-11-7-8-13(10-12(11)2)14-6-4-3-5-9-15-14/h7-8,10,14-15H,3-6,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKVAARLNUFARJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CCCCCN2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405850 |

Source

|

| Record name | 2-(3,4-dimethylphenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethylphenyl)azepane | |

CAS RN |

887361-07-1 |

Source

|

| Record name | 2-(3,4-dimethylphenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[[2-(benzenesulfonyl)-2-nitroethenyl]amino]benzoate](/img/structure/B1309297.png)

![Imidazo[2,1-b]thiazol-6-ylmethanamine](/img/structure/B1309308.png)

![N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}isonicotinohydrazide](/img/structure/B1309309.png)

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1309313.png)